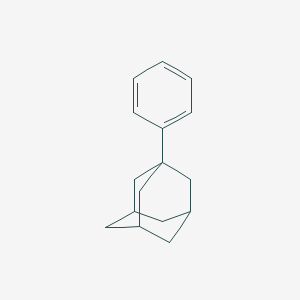
1-Phenyladamantane
概述
描述
1-Phenyladamantane is an organic compound with the chemical formula C16H20. It is a derivative of adamantane, where a phenyl group is substituted for one of the hydrogen atoms in the adamantane structure. This compound appears as white crystals and has a melting point of approximately 84°C . It is not easily soluble in water but can dissolve in organic solvents . This compound has significant applications in medicinal chemistry and organic material synthesis .
作用机制
Target of Action
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The mode of action of 1-Phenyladamantane involves its interaction with these targets, leading to changes at the molecular level. The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
The physicochemical properties of a drug strongly influence its adme properties . Therefore, the unique structural properties of this compound may impact its bioavailability and pharmacokinetics.
准备方法
The synthesis of 1-Phenyladamantane typically involves a substitution reaction between adamantane and a phenylation reagent, such as a phenyl halogenated hydrocarbon . One common method uses 1-bromoadamantane and bromobenzene as raw materials. The reaction is facilitated by a catalyst, often a Lewis acid, to promote the substitution . The process involves mixing the reactants in an organic solvent and heating the mixture to the required temperature to complete the reaction .
化学反应分析
1-Phenyladamantane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen to the compound.
Substitution: The phenyl group in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include halogenated hydrocarbons, strong acids or bases, and catalysts like Lewis acids . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Phenyladamantane has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for drug molecules and is an important intermediate in drug synthesis.
Organic Materials: It is used in the synthesis of organic light-emitting diodes (OLEDs) and other organic materials.
Molecular Dynamics Studies: Research has explored the rotational diffusion of this compound, particularly focusing on the effects of different solvents on carbon-13 spin-lattice relaxation.
Motional Anisotropy Analysis: This compound has been used to analyze motional anisotropy, where its rotational diffusion coefficients in certain solutions were studied using 13C-NMR longitudinal relaxation rates.
相似化合物的比较
1-Phenyladamantane is unique due to its adamantane core structure, which provides rigidity and stability. Similar compounds include:
Adamantane: The parent compound with a similar cage-like structure but without the phenyl substitution.
1,3-Dimethyladamantane: Another derivative with methyl groups substituted at different positions on the adamantane core.
Amantadine: A well-known adamantane derivative used in antiviral and antiparkinsonian drugs.
These compounds share the adamantane core but differ in their substituents, leading to variations in their chemical properties and applications.
属性
IUPAC Name |
1-phenyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20/c1-2-4-15(5-3-1)16-9-12-6-13(10-16)8-14(7-12)11-16/h1-5,12-14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACJBFHSZJWBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878034 | |
| Record name | 1-PHENYLADAMANTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30176-62-6, 780-68-7 | |
| Record name | 1-PHENYLADAMANTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYLADAMANTANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-cyclohexylidene[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B241701.png)
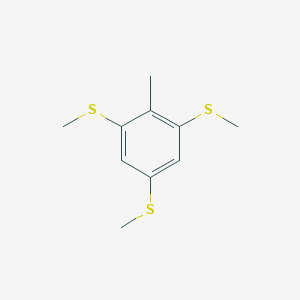
![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)
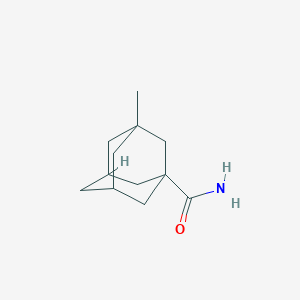
![1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)
![[(3-Chlorophenyl)sulfonyl]acetic acid](/img/structure/B241710.png)
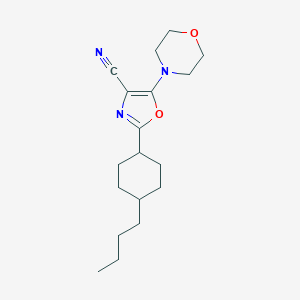
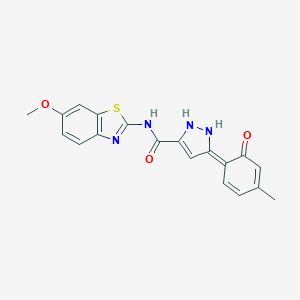

![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)
![1-(9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone](/img/structure/B241732.png)
![METHYL 2-{[3-(4-FLUOROPHENOXY)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE](/img/structure/B241740.png)
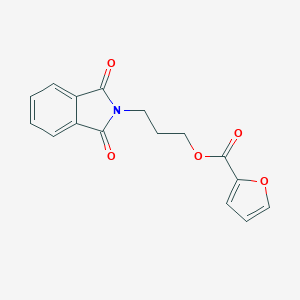
![Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)
